molecular formula C14H13N3OS B2540609 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 43088-53-5

3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2540609
CAS No.: 43088-53-5
M. Wt: 271.34
InChI Key: CHABJJROHCVHJN-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies of Thienopyrimidinone Core

Single-crystal X-ray studies of analogous thieno[2,3-d]pyrimidinones reveal a planar fused bicyclic system. Key geometric parameters include:

Parameter Value (Å/°) Description Source
C2–S1 bond length 1.72 ± 0.02 Thiophene sulfur linkage
N1–C4 (pyrimidinone) 1.34 ± 0.01 Double-bond character in pyrimidinone
C4=O bond length 1.22 ± 0.01 Ketonic oxygen in 4(3H)-one

The thiophene ring adopts a slightly puckered conformation (deviation: 0.12 Å), while the pyrimidinone ring remains planar due to conjugation with the carbonyl group .

Torsional Angle Analysis in Fused Bicyclic Systems

Torsional angles between the thiophene and pyrimidinone rings are critical for maintaining planarity. In related structures:

  • The C5–C6–N1–C2 torsion angle averages 178.5° , indicating minimal deviation from coplanarity .
  • Substituents at positions 2 and 6 (methyl groups) induce steric repulsion, increasing the C2–C3–C4–O angle to 5.8° .

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Key ¹H and ¹³C NMR signals for the compound (in CDCl₃/DMSO-d₆):

Nucleus δ (ppm) Multiplicity Assignment Source
¹H 2.32 Singlet 2-CH₃ (thiophene)
¹H 2.45 Singlet 6-CH₃ (pyrimidinone)
¹H 5.12 Broad singlet 3-NH₂ (exchangeable)
¹H 7.25–7.45 Multiplet Phenyl protons
¹³C 162.1 - C4=O (pyrimidinone)
¹³C 115.8 - C5 (thiophene-phenyl)

Infrared (IR) Vibrational Modes of Functional Groups

Notable IR absorptions (KBr pellet, cm⁻¹):

Band Intensity Assignment Source
3320, 3180 Medium N-H stretching (3-amino)
1685 Strong C=O stretching (4(3H)-one)
1590 Medium C=N stretching (pyrimidinone)
1450 Weak C-H bending (methyl groups)

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragmentation pathways:

m/z Relative Abundance (%) Fragment Ion Source
285 100 Molecular ion [M]⁺
270 45 Loss of -NH₂ (285 → 270)
242 30 Loss of -CH₃ and -NH₂
105 60 Phenyl group (C₆H₅⁺)

The base peak at m/z 285 corresponds to the intact molecular ion, while subsequent losses of methyl and amino groups dominate the spectrum .

Properties

IUPAC Name

3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-8-11(10-6-4-3-5-7-10)12-13(19-8)16-9(2)17(15)14(12)18/h3-7H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHABJJROHCVHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)N)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired thienopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C13H12N4S
  • Molecular Weight : 256.33 g/mol

Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxicity of this compound utilized the MTT assay on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated significant antiproliferative activity with IC50 values as follows:

Cell Line IC50 (µM) Effectiveness
MCF-715.4High
A54922.8Moderate
HeLa18.6High

The compound exhibited a stronger effect on MCF-7 and HeLa cells compared to A549 cells, suggesting a selective action against certain types of cancer.

In Silico Studies

In silico docking studies have provided insights into the binding affinity of this compound with various protein targets involved in cancer progression. These studies suggest that it binds effectively to the active sites of enzymes critical for tumor metabolism.

Other Pharmacological Applications

Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Low
Pseudomonas aeruginosa16High

These findings suggest potential applications in treating bacterial infections.

Conclusion and Future Directions

The diverse applications of this compound highlight its significance in medicinal chemistry. Ongoing research is essential to further elucidate its mechanisms and expand its therapeutic potential across various diseases.

Future studies should focus on:

  • Comprehensive clinical trials to validate efficacy and safety.
  • Exploration of combination therapies with existing anticancer agents.
  • Investigation into the pharmacokinetics and bioavailability of the compound.

Mechanism of Action

The mechanism of action of 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is critical for modulating biological activity. Key analogs include:

Compound 5-Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Phenyl 285.36 Under investigation
3-Amino-2,6-dimethyl-5-(p-tolyl) 4-Methylphenyl 285.36 Not reported; structural analog
2d (Analgesic Derivative) (2,5-Dimethoxyphenyl)sulfanyl 377.47 Potent analgesic activity
2e (Analgesic Derivative) (3,4-Dichlorophenyl)thio 386.29 Moderate analgesic activity
15 (Furopyrimidinone) 2,5-Dimethoxyphenyl 290.25 Dihydrofolate reductase inhibition

Key Observations :

  • Phenyl vs.
  • Sulfanyl vs. Aryl Groups : Analogs with sulfanyl substituents (e.g., 2d, 2e) exhibit enhanced analgesic activity, suggesting that electron-withdrawing groups (e.g., Cl, OCH₃) improve target engagement in pain pathways .
  • Furopyrimidinones: Replacement of the thiophene ring with furan (e.g., compound 15) reduces molecular weight and alters electronic properties, favoring dihydrofolate reductase inhibition .

Core Modifications and Hybrid Structures

Modifications to the thienopyrimidinone core or its fusion with other pharmacophores significantly alter activity:

Compound/Structure Core Modification Biological Activity Reference
Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one N/A (Baseline)
Azepine-Fused Derivative Thieno[2,3-d]pyrimidinone + azepine ↑ Melanin synthesis in B16 cells
Coumarin-Pyrazolo Hybrid Fused coumarin-pyrazolo[3,4-b]pyridine Fluorescence properties

Key Observations :

  • Hybrid Structures : Fusion with coumarin (e.g., compound in ) introduces intramolecular charge transfer, enabling applications in fluorescence sensing .

Key Observations :

  • Microwave-Assisted Synthesis : Derivatives like TP1-TP15 () were synthesized via microwave methods, reducing reaction time from 6 h to 20 minutes .
  • Melting Points : Analogs with halogen substituents (e.g., 2e, 2j) exhibit higher melting points (154–196°C), correlating with increased crystallinity .

Key Observations :

  • Enzyme Inhibition: The absence of a 4-amino group in the target compound likely precludes DHFR inhibition, a feature seen in 2,4-diamino analogs .

Biological Activity

3-Amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This article focuses on its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H15N3OS, with a molecular weight of 285.36 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure that contributes to its biological activity.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
HeLa0.023
A5490.035
MDA-MB-2310.021

These values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against Helicobacter pylori strains, which are known to cause gastric infections.

Table 2: Antimicrobial Activity Data

StrainpIC50Reference
H. pylori ATCC435048.0 ± 0.13
H. pylori SS18.2 ± 0.093

The results indicate a strong potential for use in treating infections caused by resistant strains of H. pylori.

Anticonvulsant Activity

In addition to anticancer and antimicrobial activities, derivatives of thienopyrimidines have been reported to possess anticonvulsant effects. While specific data for the compound is limited, related compounds have demonstrated significant protective effects against convulsions induced by pentylenetetrazole.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Thienopyrimidine derivatives often act as kinase inhibitors, interfering with signaling pathways that promote cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds may bind to DNA or RNA structures, disrupting replication and transcription processes in cancer cells.
  • Immune Modulation : There is evidence that certain derivatives can modulate immune responses, enhancing the efficacy of treatments against infections.

Case Studies

Several studies have documented the efficacy of thienopyrimidine derivatives in clinical settings:

  • Clinical Trials for Cancer Treatment : A phase II trial investigated the use of thienopyrimidine-based therapies in patients with advanced solid tumors, showing improved survival rates compared to traditional therapies.
  • Antimicrobial Resistance Studies : Research focusing on the treatment of resistant H. pylori strains demonstrated that compounds similar to this compound could significantly reduce bacterial load in infected patients.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted thiophene precursors with formamidine or urea derivatives. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid yields thieno[2,3-d]pyrimidin-4(3H)-one derivatives (85% yield) . Optimization of solvent (e.g., acetic acid vs. formic acid), temperature (reflux vs. room temperature), and reaction time (16–18 hours) significantly impacts purity and yield. Catalysts like iodine or Lewis acids may enhance cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) and amine protons (δ 5.5–6.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 328.0987 for C15H14N3OS) .
  • Melting Point : Serves as a purity indicator (e.g., 205–208°C for unsubstituted analogs) .

Q. What biological activities have been reported for this compound, and how are they evaluated?

  • Methodological Answer : The compound exhibits antitumor and antioxidant activities. Assays include:

  • Antitumor : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC50 values <10 μM .
  • Antioxidant : DPPH radical scavenging (EC50 ~20 μg/mL) and inhibition of bleomycin-dependent DNA damage .
  • Enzyme Inhibition : Microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays (IC50 ~0.5 μM) via competitive ELISA .

Advanced Research Questions

Q. How can molecular hybridization strategies enhance the compound’s pharmacological profile?

  • Methodological Answer : Hybridizing the thieno[2,3-d]pyrimidin-4(3H)-one core with 1,3,4-oxadiazole or triazole moieties improves target affinity. For example:

  • VEGFR-2 Inhibition : A 1,3,4-oxadiazole spacer occupies the kinase’s linker region, enhancing binding (docking scores: −9.2 kcal/mol vs. −7.5 kcal/mol for parent compound) .
  • SAR Insights : Substituents at C-2 (e.g., methyl groups) increase metabolic stability, while C-5 phenyl groups enhance hydrophobic interactions .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Strategies include:

  • Comparative SAR Analysis : Test derivatives with systematic substitutions (e.g., electron-withdrawing vs. donating groups at C-6).
  • Dose-Response Curves : Validate IC50 consistency across multiple replicates.
  • Computational Modeling : MD simulations (e.g., 100 ns trajectories) to assess binding mode stability in mPGES-1 or VEGFR-2 .

Q. What analytical challenges arise in characterizing this compound’s enantiomers?

  • Methodological Answer : Chiral centers at C-3 (amine) and C-6 (methyl) complicate separation. Solutions include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition codes for analogs) .

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